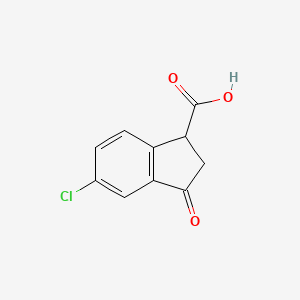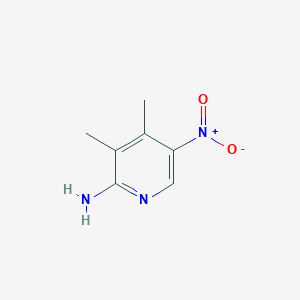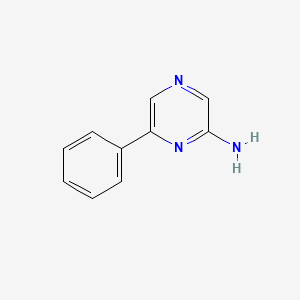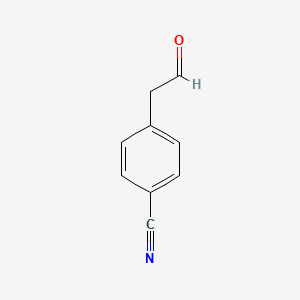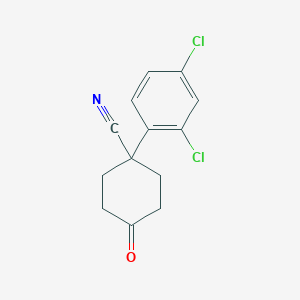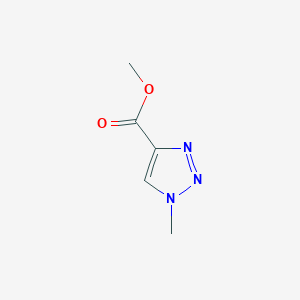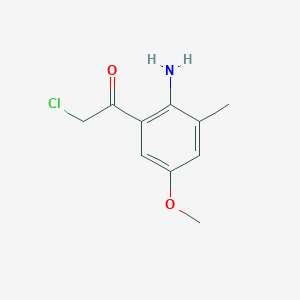![molecular formula C10H4N2S B1601664 4,7-diethynylbenzo[c][1,2,5]thiadiazole CAS No. 316384-85-7](/img/structure/B1601664.png)
4,7-diethynylbenzo[c][1,2,5]thiadiazole
概要
説明
4,7-diethynylbenzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two ethynyl groups attached to the benzothiadiazole core. Benzothiadiazoles are known for their electron-accepting properties and are widely used in the field of organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diethynylbenzo[c][1,2,5]thiadiazole typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 4,7-dibromo-2,1,3-benzothiadiazole with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine or potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques, such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
4,7-diethynylbenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo further coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.
Oxidation and Reduction: The benzothiadiazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in Sonogashira coupling.
Bases: Triethylamine, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various π-extended systems and conjugated polymers, which are valuable in the field of organic electronics.
科学的研究の応用
4,7-diethynylbenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used in the development of OLEDs, organic solar cells, and OFETs due to its electron-accepting properties.
Photoluminescent Compounds: Utilized in the synthesis of photoluminescent materials for light-emitting applications.
Molecular Probes: Employed in the design of molecular probes for biological imaging and sensing.
作用機序
The mechanism by which 4,7-diethynylbenzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electron-accepting properties. The benzothiadiazole core facilitates charge transfer processes, making it an effective component in electronic devices. The ethynyl groups enhance conjugation, improving the compound’s electronic properties and stability.
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole, 4,7-dibromo-: Used as a precursor in the synthesis of 4,7-diethynylbenzo[c][1,2,5]thiadiazole.
2,1,3-Benzothiadiazole, 4,7-di-2-thienyl-: Another derivative with thiophene groups, used in organic electronics.
2,1,3-Benzothiadiazole, 4,7-diphenyl-: Contains phenyl groups, used in photoluminescent applications.
Uniqueness
This compound is unique due to the presence of ethynyl groups, which enhance its conjugation and electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics.
特性
IUPAC Name |
4,7-diethynyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2S/c1-3-7-5-6-8(4-2)10-9(7)11-13-12-10/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKUTUAYYLJECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C2=NSN=C12)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477390 | |
| Record name | 2,1,3-Benzothiadiazole, 4,7-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316384-85-7 | |
| Record name | 2,1,3-Benzothiadiazole, 4,7-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

